molecular formula C11H9IN2O B13061714 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde

4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde

Cat. No.: B13061714
M. Wt: 312.11 g/mol
InChI Key: KDZIPMKUPRQETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde is a chemical compound that features a pyrazole ring substituted with an iodine atom and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodopyrazole with 2-methylbenzaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using appropriate catalysts and solvents to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the iodine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzoic acid.

    Reduction: Formation of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzyl alcohol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde involves its interaction with specific molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity and binding to target proteins or enzymes. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Iodo-1H-pyrazol-1-yl)-2-methylbenzaldehyde is unique due to the presence of both the iodine-substituted pyrazole ring and the benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

4-(4-iodopyrazol-1-yl)-2-methylbenzaldehyde

InChI

InChI=1S/C11H9IN2O/c1-8-4-11(3-2-9(8)7-15)14-6-10(12)5-13-14/h2-7H,1H3

InChI Key

KDZIPMKUPRQETO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(C=N2)I)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.